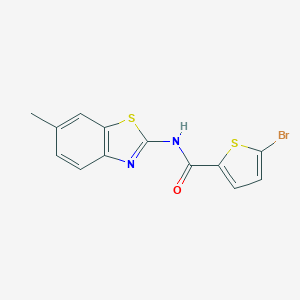

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophene carboxamide moiety attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Thiophene Carboxamide Formation: The brominated benzothiazole is reacted with a thiophene carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring and benzothiazole core can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structural Features

The molecular structure of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can be characterized by the following key features:

- Bromine Substitution : The presence of bromine enhances the compound's reactivity.

- Benzothiazole Moiety : This heterocyclic structure contributes to its biological activity.

- Carboxamide Group : This functional group is significant for its potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Targeting VEGFR-2 : Compounds designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) show promise in reducing tumor growth through antiangiogenic mechanisms .

- Cytotoxicity Assessments : Preliminary cytotoxicity assessments suggest that this compound may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer .

Antimicrobial Properties

The benzothiazole derivatives have been extensively studied for their antimicrobial effects. Compounds with similar structures have demonstrated:

- Inhibition of Bacterial Growth : Antimicrobial activity against a range of bacterial pathogens, potentially through interference with bacterial metabolism .

- Mechanism of Action : The mechanism may involve the generation of reactive oxygen species or inhibition of specific enzymes crucial for bacterial survival.

Agrochemical Potential

The unique chemical structure also positions this compound as a candidate for agrochemical applications:

- Pesticidal Activity : Research indicates potential efficacy in pest control, targeting specific pathways in insect physiology.

- Herbicidal Applications : The compound's ability to disrupt plant growth processes may be explored for herbicide development.

Case Study 1: Anticancer Research

A study focused on synthesizing derivatives of thiophene and benzothiazole reported that compounds structurally related to this compound exhibited potent growth inhibition in human-derived tumor cell lines. The investigation utilized molecular docking studies to predict binding affinities with VEGFR-2, supporting the hypothesis that these compounds can serve as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research endeavor, a series of benzothiazole derivatives were evaluated for their antimicrobial properties. The findings highlighted that modifications at specific positions on the benzothiazole ring significantly influenced antibacterial activity. The study concluded that compounds similar to this compound could be developed into new antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

5-bromo-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-2-furamide: Similar structure with a furamide moiety instead of a thiophene carboxamide.

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)acetamide: Contains an acetamide group instead of a thiophene carboxamide.

Uniqueness

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene carboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This compound belongs to the class of benzothiazole derivatives and features a thiophene ring along with a carboxamide functional group, which are known to enhance its reactivity and biological properties.

Chemical Structure

The molecular formula of this compound is C13H9BrN2OS2, and it has a molecular weight of approximately 320.25 g/mol. The presence of bromine and methyl substituents on the benzothiazole moiety contributes to its unique biological profile.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound exhibits high inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin-whitening products and treatments for hyperpigmentation.

- Antimicrobial Activity : Similar benzothiazole derivatives have demonstrated antimicrobial properties, likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Anticancer Properties : The compound may induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, which is critical in the apoptotic pathway. This has been observed in various studies focusing on similar benzothiazole derivatives .

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Chlorine instead of bromine | Antimicrobial |

| 5-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Fluorine substituent | Anticancer |

| N-(6-amino-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | Amino group instead of bromo | Antimicrobial |

This table illustrates that while many benzothiazole derivatives exhibit biological activity, the specific combination of bromination and methylation in this compound may enhance its efficacy against certain targets.

Tyrosinase Inhibition Studies

Recent studies indicate that this compound shows significant tyrosinase inhibitory activity. For instance, synthesized compounds from related classes were evaluated for their ability to inhibit tyrosinase, with results showing IC50 values indicating strong inhibition compared to controls.

Anticancer Activity Assessment

In vitro studies have demonstrated that compounds similar to this compound can effectively induce apoptosis in cancer cell lines such as U937 and MCF-7. The mechanism involves the activation of procaspase pathways leading to programmed cell death . The selectivity and potency were notably higher than other tested compounds.

Antimicrobial Evaluation

Research on benzothiazole derivatives suggests that these compounds can effectively combat various bacterial strains. The mechanism often involves interaction with bacterial membranes or inhibition of critical cellular processes .

Properties

IUPAC Name |

5-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2OS2/c1-7-2-3-8-10(6-7)19-13(15-8)16-12(17)9-4-5-11(14)18-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYXRPLSJBGWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.